molecular formula C17H17ClF2N6 B2513340 7-[Chloro(difluoro)methyl]-5-methyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 691873-03-7

7-[Chloro(difluoro)methyl]-5-methyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2513340
CAS RN: 691873-03-7
M. Wt: 378.81
InChI Key: RFJUPNKXQPIRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[Chloro(difluoro)methyl]-5-methyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H17ClF2N6 and its molecular weight is 378.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: The synthesis of various 1,2,4-triazolo[1,5-a]pyrimidines, closely related to the compound , has been explored in depth. Stanovnik, Urleb, and Tiŝler (1987) developed a synthesis route for 5-chloro-7-methyl and 7-methyl-1,2,4-triazolo[1,5-a]pyrimidines from 2-amino-4-chloro-6-methylpyrimidine, showcasing the synthesis flexibility of similar compounds (Stanovnik et al., 1987).
  • Crystal Structures: The crystal structures of anhydrous and hydrated derivatives of 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines were studied by Boechat et al. (2014), revealing variations in N-H...N hydrogen bonding patterns and the influence of substituents on supramolecular assemblies (Boechat et al., 2014).

Biomedical Research Applications

  • Antiviral Properties: Massari et al. (2017) reported on the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, one of which showed promising ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, suggesting potential antiviral applications (Massari et al., 2017).

Chemical Properties and Reactions

  • Alkyl Rearrangement: Makisumi and Kanō (1963) studied the alkyl rearrangement of 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines, shedding light on the dynamic chemical behavior of similar triazolopyrimidines (Makisumi & Kanō, 1963).

Antimicrobial and Anticancer Potential

  • Antimicrobial Activity: Abdelriheem et al. (2017) synthesized a new series of pyrazolo[1,5-a]pyrimidines, highlighting their antitrypanosomal activity, which could indicate potential antimicrobial properties for similar compounds (Abdelriheem et al., 2017).
  • Potential Anticancer Agents: Kanō and Makisumi (1958) prepared 5-substituted 7-methyl-s-triazolo[4,3-α]-and-tetrazolo[1,5-α]pyrimidines for screening as antimetabolite and anticancer agents, suggesting a similar exploration could be beneficial for related triazolopyrimidines (Kanō & Makisumi, 1958).

properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-methyl-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N6/c1-12-11-14(17(18,19)20)26-15(21-12)22-16(23-26)25-9-7-24(8-10-25)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJUPNKXQPIRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)(F)Cl)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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